1-Androstenediona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La 1-Androstenediona tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de varios compuestos esteroideos.

Biología: Juega un papel crucial en el estudio del metabolismo de los esteroides y la regulación hormonal.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en terapia de reemplazo hormonal y condiciones de desgaste muscular.

Industria: Se utiliza en la producción de medicamentos y suplementos esteroideos

Mecanismo De Acción

La 1-Androstenediona ejerce sus efectos al actuar como una prohormona, que se convierte en 1-testosterona en el cuerpo. Esta conversión involucra la enzima 3β-hidroxiesteroide deshidrogenasa. La 1-testosterona resultante luego se une a los receptores de andrógenos, ejerciendo efectos anabólicos y androgénicos .

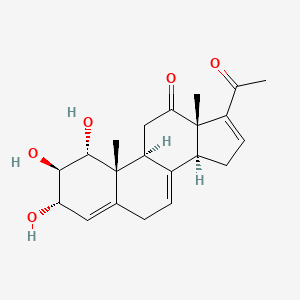

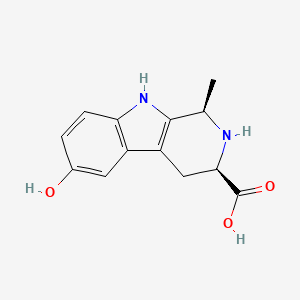

Compuestos similares:

- 4-Androstenediona

- Androstenediol

- Dehidroepiandrosterona (DHEA)

Comparación: La this compound es única debido a su estructura específica y su papel como prohormona de 1-testosterona. A diferencia de la 4-Androstenediona, que es un precursor tanto de la testosterona como de la estrona, la this compound está involucrada más específicamente en la producción de 1-testosterona . Esta especificidad la hace particularmente valiosa en la investigación centrada en los efectos androgénicos y el crecimiento muscular.

Análisis Bioquímico

Biochemical Properties

1-Androstenedione plays a significant role in biochemical reactions as an androgen prohormone. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved is 3β-hydroxysteroid dehydrogenase, which converts 1-Androstenedione into 1-testosterone . Additionally, it interacts with aromatase, an enzyme that converts androgens into estrogens . These interactions are crucial for the regulation of androgen and estrogen levels in the body.

Cellular Effects

1-Androstenedione influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Androstenedione can enhance protein synthesis in muscle cells, leading to increased muscle mass and strength . It also impacts the expression of genes involved in muscle growth and repair. Furthermore, 1-Androstenedione can influence cellular metabolism by increasing the rate of lipid and carbohydrate metabolism, providing more energy for cellular activities .

Molecular Mechanism

The molecular mechanism of 1-Androstenedione involves its conversion to 1-testosterone by the enzyme 3β-hydroxysteroid dehydrogenase . 1-Testosterone then binds to androgen receptors in target tissues, leading to the activation of androgen-responsive genes. This binding interaction results in the modulation of gene expression, enzyme inhibition or activation, and changes in cellular function. Additionally, 1-Androstenedione can be converted to estrogen by the enzyme aromatase, which further influences gene expression and cellular activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Androstenedione can change over time. The stability and degradation of 1-Androstenedione are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Androstenedione is relatively stable under controlled conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 1-Androstenedione in in vitro and in vivo studies has shown that it can lead to sustained increases in muscle mass and strength, but it may also cause adverse effects such as liver toxicity and hormonal imbalances .

Dosage Effects in Animal Models

The effects of 1-Androstenedione vary with different dosages in animal models. At low doses, 1-Androstenedione can enhance muscle growth and improve physical performance without significant adverse effects . At high doses, it can cause toxic effects such as liver damage, hormonal imbalances, and increased aggression . Threshold effects have been observed, where the benefits of 1-Androstenedione plateau at higher doses, and the risk of adverse effects increases .

Metabolic Pathways

1-Androstenedione is involved in several metabolic pathways. It is primarily metabolized by the enzyme 3β-hydroxysteroid dehydrogenase to produce 1-testosterone . Additionally, it can be converted to estrogen by the enzyme aromatase . These metabolic pathways are crucial for the regulation of androgen and estrogen levels in the body. The interaction of 1-Androstenedione with these enzymes can affect metabolic flux and the levels of various metabolites .

Transport and Distribution

1-Androstenedione is transported and distributed within cells and tissues through various mechanisms. It can bind to transport proteins such as sex hormone-binding globulin (SHBG), which facilitates its transport in the bloodstream . Once inside the cells, 1-Androstenedione can interact with intracellular binding proteins that influence its localization and accumulation . These interactions are essential for the regulation of its biological activity and effects on target tissues.

Subcellular Localization

The subcellular localization of 1-Androstenedione is influenced by various factors, including targeting signals and post-translational modifications. 1-Androstenedione can be localized to specific cellular compartments such as the nucleus, where it interacts with androgen receptors to modulate gene expression . Additionally, it can be found in the cytoplasm, where it interacts with enzymes involved in its metabolism . These localization patterns are crucial for the regulation of its activity and function within the cells.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 1-Androstenediona se puede sintetizar a través de la biotransformación de fitoesteroles. Este proceso implica el uso de microorganismos como Mycolicibacterium sp. y Mycolicibacterium neoaurum, que convierten los fitoesteroles en this compound . Las condiciones de reacción suelen incluir la adición de disolventes, tensioactivos, cofactores, inductores y líquidos iónicos para mejorar el rendimiento .

Métodos de producción industrial: La producción industrial de this compound implica procesos de bioconversión a gran escala. Estos procesos se optimizan para un alto rendimiento y eficiencia, a menudo involucrando modificaciones genéticas de los microorganismos utilizados para mejorar sus capacidades de bioconversión . El proceso de producción también incluye pasos de purificación posteriores para aislar los intermediarios esteroideos .

Análisis De Reacciones Químicas

Tipos de reacciones: La 1-Androstenediona experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para su conversión en otros compuestos esteroideos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como bromo o cloro.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen testosterona, estrona y otras hormonas esteroideas .

Comparación Con Compuestos Similares

- 4-Androstenedione

- Androstenediol

- Dehydroepiandrosterone (DHEA)

Comparison: 1-Androstenedione is unique due to its specific structure and its role as a prohormone of 1-testosterone. Unlike 4-Androstenedione, which is a precursor to both testosterone and estrone, 1-Androstenedione is more specifically involved in the production of 1-testosterone . This specificity makes it particularly valuable in research focused on androgenic effects and muscle growth.

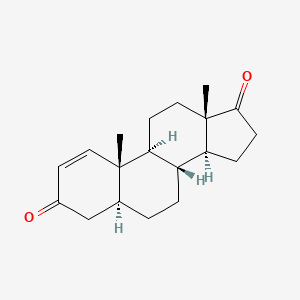

Propiedades

IUPAC Name |

(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIQCDPCDVWDDE-WZNAKSSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458467 | |

| Record name | 1-Androstenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-40-4 | |

| Record name | (5α)-Androst-1-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Androstenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Androstenedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01451 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Androstenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1091EX356 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

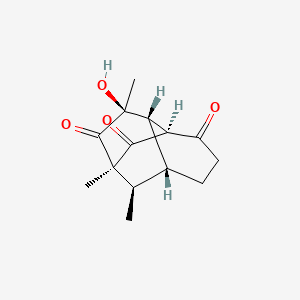

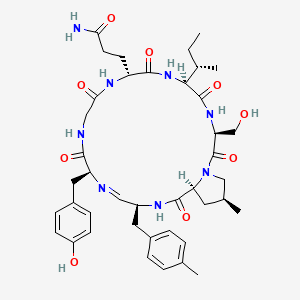

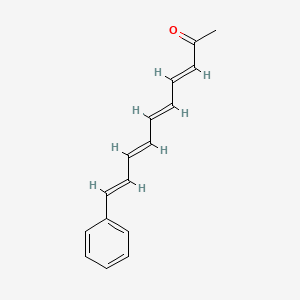

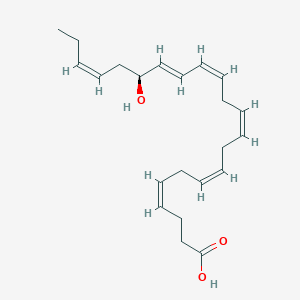

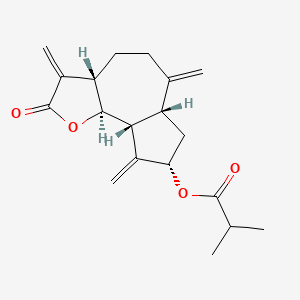

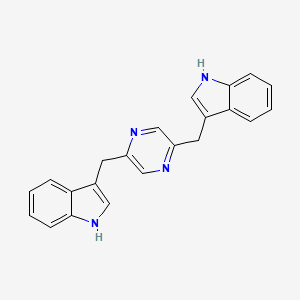

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-](/img/structure/B1247792.png)

![methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(E)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1247796.png)

![ethyl (3S)-3-[[(3R)-1-[(E)-3-piperidin-4-ylprop-2-enoyl]piperidine-3-carbonyl]amino]pent-4-ynoate](/img/structure/B1247808.png)